
Remacemide vs. Placebo: A Comparative
Analysis of Controlled Clinical Trial Data

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Remacemide

Cat. No.: B146498 Get Quote

An objective review of the efficacy and safety of the NMDA receptor antagonist remacemide in

controlled clinical trials for epilepsy, Parkinson's disease, and Huntington's disease.

Introduction
Remacemide is an investigational drug that acts as a low-affinity, non-competitive N-methyl-D-

aspartate (NMDA) receptor antagonist and also exhibits sodium channel blocking properties.[1]

[2] Its mechanism of action, which involves modulating glutamatergic neurotransmission, has

led to its investigation as a potential therapeutic agent for several neurological disorders.[3][4]

This guide provides a comprehensive comparison of remacemide versus placebo based on

data from controlled clinical trials in patients with epilepsy, Parkinson's disease, and

Huntington's disease. The data presented herein is intended for researchers, scientists, and

drug development professionals to provide an objective overview of the clinical performance of

remacemide.

Efficacy Data
The efficacy of remacemide has been evaluated in several randomized, double-blind, placebo-

controlled clinical trials across different neurological conditions. The primary outcomes varied

depending on the disease, with seizure frequency reduction being the key endpoint in epilepsy,

motor function improvement in Parkinson's disease, and slowing of functional decline in

Huntington's disease.
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In patients with refractory epilepsy, adjunctive therapy with remacemide showed a dose-

dependent increase in the percentage of responders (defined as a ≥50% reduction in seizure

frequency) compared to placebo.[5] One study found that at a dose of 1200 mg/day, 23% of

patients responded to remacemide compared to 7% on placebo (p=0.016). Another trial

reported a significant difference at 800 mg/day, with a 30% responder rate for remacemide
versus 15% for placebo (p=0.049). A crossover trial also demonstrated a 33% reduction in

median seizure frequency with remacemide compared to placebo (p=0.041).

Table 1: Efficacy of Remacemide as Adjunctive Therapy in Epilepsy

Trial
Remacemide
Dose

Responder
Rate
(Remacemide)

Responder
Rate (Placebo)

p-value

Seizure, 2002

(Q.I.D. regimen)
1200 mg/day 23% 7% 0.016

Seizure, 2002

(B.I.D. regimen)
800 mg/day 30% 15% 0.049

Seizure, 2000 600 mg/day 30% 9% -

Parkinson's Disease
In patients with Parkinson's disease experiencing motor fluctuations, remacemide did not

demonstrate a significant improvement in the primary efficacy endpoints in a large dose-

ranging study. While there were trends toward improvement in "on" time and Unified

Parkinson's Disease Rating Scale (UPDRS) motor scores at doses of 150 and 300 mg/day,

these did not reach statistical significance. Another study in early Parkinson's disease patients

not yet receiving dopaminergic therapy also found no short-term improvement in motor function

with remacemide monotherapy.

Table 2: Efficacy of Remacemide in Parkinson's Disease with Motor Fluctuations
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Outcome
Measure

Remacemide
Dose

Mean Change
from Baseline
(Remacemide)

Mean Change
from Baseline
(Placebo)

p-value

Percent "On"

Time
150 mg/day

Not specified

(Trend toward

improvement)

Not specified Not Significant

Percent "On"

Time
300 mg/day

Not specified

(Trend toward

improvement)

Not specified Not Significant

Motor UPDRS

Score
150 mg/day -1.3 units +1.7 units 0.03

Motor UPDRS

Score
300 mg/day -1.7 units +1.7 units 0.01

Note: While the p-values for motor UPDRS score changes at 150 mg/d and 300 mg/d were

significant, the overall study concluded that the improvements were not significant for the

primary endpoint.

Huntington's Disease
A large, long-term study in patients with early Huntington's disease found that remacemide, at

a dosage of 200 mg three times daily, did not significantly slow functional decline as measured

by the Total Functional Capacity (TFC) scale over 30 months. There was a trend toward a

beneficial impact on chorea, but this was not statistically significant.

Table 3: Efficacy of Remacemide in Early Huntington's Disease
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Outcome
Measure

Remacemid
e Treatment

Mean
Change in
TFC from
Baseline

Placebo
Treatment

Mean
Change in
TFC from
Baseline

p-value

Total

Functional

Capacity

(TFC)

Remacemide

600 mg/day
Not specified Placebo Not specified

Not

Significant

Safety and Tolerability
Across the clinical trials, remacemide was generally well-tolerated. The most commonly

reported adverse events were related to the central nervous system and gastrointestinal

system.

Table 4: Common Adverse Events Reported in Remacemide Clinical Trials

Adverse Event Epilepsy Trials
Parkinson's
Disease Trials

Huntington's
Disease Trials

Dizziness Yes Yes Yes

Nausea Yes Yes Yes

Abnormal Gait Yes - -

Somnolence Yes - -

Diplopia Yes - -

Fatigue Yes - -

Vomiting - - Yes

In epilepsy trials, these adverse events were generally mild to moderate in severity. In a

Parkinson's disease study, dizziness and nausea were the most common dosage-related

adverse events. The trial in Huntington's disease also reported an increased frequency of
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nausea, vomiting, and dizziness with remacemide. Treatment withdrawal rates were higher

with remacemide compared to placebo in some epilepsy studies.

Experimental Protocols
The clinical trials of remacemide were typically multicenter, randomized, double-blind, placebo-

controlled studies.

Representative Epilepsy Trial Methodology
A typical adjunctive therapy trial in refractory epilepsy involved the following:

Study Design: A double-blind, placebo-controlled, multicenter, parallel-group study.

Patient Population: Adult patients with refractory epilepsy on a stable regimen of up to three

antiepileptic drugs.

Randomization: Patients were randomized to receive either placebo or one of several fixed

doses of remacemide (e.g., 300, 600, or 1200 mg/day).

Treatment Period: The treatment phase typically lasted for up to 15 weeks, including a

titration phase and a maintenance phase.

Primary Efficacy Endpoint: The primary outcome was the percentage of patients who

achieved a 50% or greater reduction in seizure frequency from baseline (responder rate).

Safety Assessments: Safety and tolerability were monitored through the recording of adverse

events, clinical laboratory tests, and vital signs.

Representative Parkinson's Disease Trial Methodology
A representative trial in Parkinson's disease with motor fluctuations included:

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group,

dose-ranging study.

Patient Population: Patients with Parkinson's disease treated with levodopa and

experiencing motor fluctuations.
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Randomization: Patients were randomized to receive one of four dosage levels of

remacemide or placebo.

Treatment Period: The treatment duration was 7 weeks.

Primary Objective: The primary goal was to assess the short-term tolerability and safety of

remacemide.

Efficacy Assessments: Preliminary efficacy data was collected using home diaries to record

"on" and "off" time and the Unified Parkinson's Disease Rating Scale (UPDRS).

Representative Huntington's Disease Trial Methodology
The key trial in Huntington's disease followed this protocol:

Study Design: A multicenter, parallel group, double-blind, 2x2 factorial, randomized clinical

trial.

Patient Population: Research participants with early-stage Huntington's disease.

Randomization: Patients were randomized to receive coenzyme Q10, remacemide
hydrochloride (200 mg three times daily), both, or neither.

Treatment Period: The treatment period was 30 months.

Primary Efficacy Endpoint: The primary measure of efficacy was the change in Total

Functional Capacity (TFC) from baseline to 30 months.

Safety Assessments: Safety was evaluated based on the frequency of clinical adverse

events.

Mechanism of Action and Experimental Workflow
The proposed mechanism of action for remacemide and a typical clinical trial workflow are

illustrated in the diagrams below.
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Caption: Proposed mechanism of action of remacemide and its active metabolite.
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Caption: Generalized workflow of a randomized, placebo-controlled clinical trial.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b146498?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b146498?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Conclusion
Based on the available data from controlled clinical trials, remacemide has demonstrated a

modest, dose-dependent efficacy in reducing seizure frequency in patients with refractory

epilepsy when used as an adjunctive therapy. However, it did not show a significant therapeutic

benefit in improving motor symptoms in Parkinson's disease or in slowing functional decline in

Huntington's disease. The drug was generally well-tolerated, with the most common side

effects being dizziness and nausea. Further research would be necessary to explore its

potential in other neurological conditions or in different patient populations. It is important to

note that the development of remacemide for these conditions has largely been discontinued.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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